molecular formula C9H13N3O2 B1332026 6-(Diethylamino)-2-pyrazinecarboxylic acid CAS No. 40262-58-6

6-(Diethylamino)-2-pyrazinecarboxylic acid

Cat. No. B1332026
CAS RN: 40262-58-6
M. Wt: 195.22 g/mol
InChI Key: YMPWXIJOWVANIH-UHFFFAOYSA-N
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Description

6-(Diethylamino)-2-pyrazinecarboxylic acid is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms at opposite positions. Substituents on the pyrazine ring can significantly alter the chemical and biological properties of these compounds. The diethylamino group at the 6-position of the pyrazine ring is an example of a substituent that can influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of pyrazine derivatives can be complex, involving multiple steps and reagents. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into various pyrazine derivatives using different nucleophilic reagents, such as hydrazine hydrate and malononitrile . Additionally, a four-component synthesis method has been reported for the synthesis of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, which involves the reaction of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile . These methods highlight the versatility of synthetic approaches to access a variety of pyrazinecarboxylic acid derivatives.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of a pyrazine ring, which can be further modified with various substituents. The presence of a diethylamino group, as in 6-(Diethylamino)-2-pyrazinecarboxylic acid, can introduce steric and electronic effects that influence the molecule's overall properties. For example, the study of 6-substituted N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamides demonstrated that the length and electronic nature of the 6-substituent significantly affect the compound's activity . This suggests that the diethylamino group in 6-(Diethylamino)-2-pyrazinecarboxylic acid could also impart unique characteristics to the molecule.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For instance, the reaction of 2-cyano-6-chloropyrazine with sodium beta-aminoethanolates can yield a mixture of nitriles and imidoesters, which can be further transformed into thioamides, amides, and amidoximes . These transformations illustrate the reactivity of the pyrazine ring and its potential to form diverse chemical structures with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the antituberculous activity of certain pyrazine derivatives was found to be high, indicating that these compounds can interact effectively with biological targets . Additionally, the quantitative structure-activity relationships of 6-substituted N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamides revealed that hydrophobic and steric effects of the substituents are crucial for their anti-allergic activity . These findings suggest that the physical and chemical properties of 6-(Diethylamino)-2-pyrazinecarboxylic acid would be important for its potential applications in medicinal chemistry.

Scientific Research Applications

Antimycobacterial and Antifungal Activity

6-(Diethylamino)-2-pyrazinecarboxylic acid and its derivatives have shown significant antimycobacterial and antifungal properties. For instance, certain pyrazinecarboxylic acid amides, closely related to 6-(Diethylamino)-2-pyrazinecarboxylic acid, demonstrated high activity against Mycobacterium tuberculosis and various fungal strains, indicating potential applications in treating tuberculosis and fungal infections (Doležal et al., 2010).

Applications in Plant Biology

In plant biology, derivatives of pyrazinecarboxylic acid, closely related to 6-(Diethylamino)-2-pyrazinecarboxylic acid, have been found to inhibit ethylene biosynthesis in plants. Ethylene is a crucial hormone in plants, responsible for fruit ripening and flower senescence. The ability to inhibit its biosynthesis suggests potential applications in agriculture, particularly in extending the shelf life of produce (Sun et al., 2017).

Spectroscopic and Thermal Studies

The compound has been studied for its thermal and spectroscopic properties. Research on alkali metal complexes with pyrazinecarboxylate and its derivatives, including 6-(Diethylamino)-2-pyrazinecarboxylic acid, provided insights into their thermal behavior, IR, Raman, and NMR spectral properties. Such studies are crucial for understanding the compound's stability and reactivity, which can inform its application in various scientific fields (Świderski et al., 2016).

Synthesis of Novel Compounds

This compound has been used in the synthesis of various novel compounds, including azaphthalocyanines and pyrazinecarboxamides. These compounds have potential applications in photoluminescence and as dark quenchers, indicating the compound's role in the development of new materials for technological applications (Kopecky et al., 2011).

properties

IUPAC Name

6-(diethylamino)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-12(4-2)8-6-10-5-7(11-8)9(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPWXIJOWVANIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Diethylamino)-2-pyrazinecarboxylic acid

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